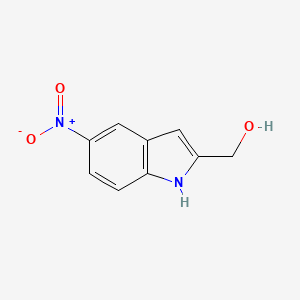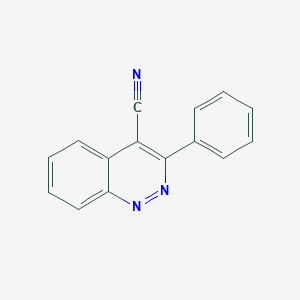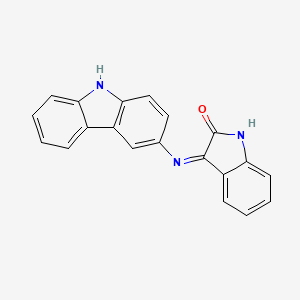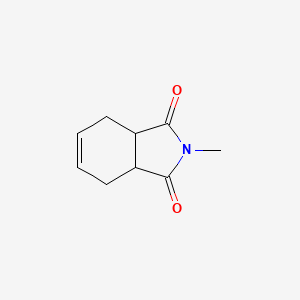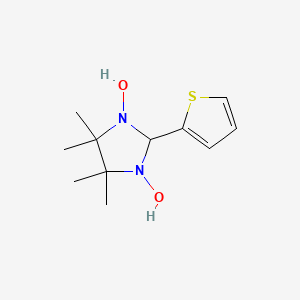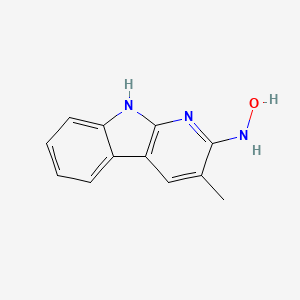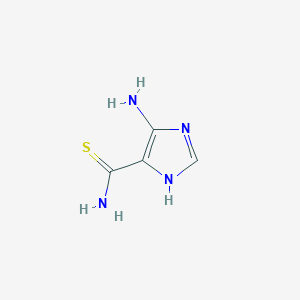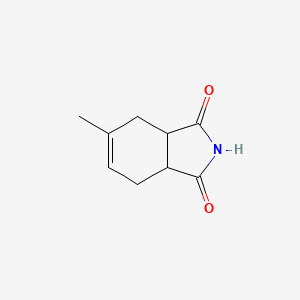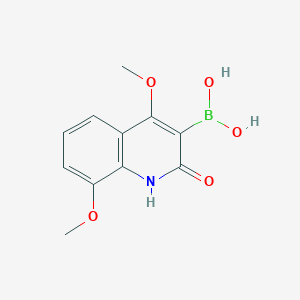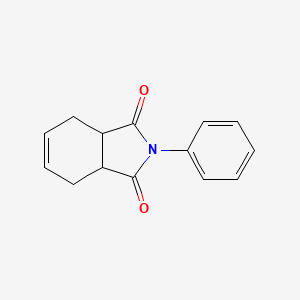
2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-Phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as phthalimide, is a cyclic imide compound with multiple applications in the field of chemistry and biology. It is a white crystalline solid with a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol.
Mechanism of Action
The mechanism of action of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent adducts. This property has been exploited in the design of various drugs that target specific proteins or enzymes.
Biochemical and Physiological Effects:
Phthalimide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate immune responses and induce apoptosis in cancer cells. In addition, 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its versatility. It can be easily modified to produce a wide range of derivatives with different properties. In addition, 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is relatively stable and can be stored for long periods of time. However, one limitation of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives with improved properties for specific applications. Another area of interest is the investigation of the mechanism of action of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and its derivatives. This could lead to the development of new drugs that target specific proteins or enzymes. Finally, the use of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a tool for chemical biology research is an area of growing interest, as it can be used to selectively modify proteins and study their function.
Scientific Research Applications
Phthalimide has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Phthalimide derivatives have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
properties
IUPAC Name |
2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDASFMHCXUEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385765 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
2015-58-9 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Chloromethyl)-1h-benzimidazol-1-yl]ethanone](/img/structure/B3348990.png)

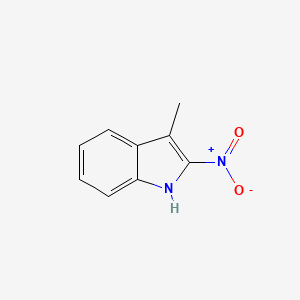
![Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-](/img/structure/B3349016.png)

